molecular formula C14H12F3N3O3 B2559965 N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 1396706-98-1

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2559965
CAS No.: 1396706-98-1
M. Wt: 327.263
InChI Key: MIBGVBIRSFUADR-UHFFFAOYSA-N
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Description

N-(6-Methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a high-purity chemical reagent designed for advanced research and development applications. This compound features a pyrimidine core, a common scaffold in bioactive molecules, linked via an acetamide bridge to a phenoxy group bearing a trifluoromethyl substituent. The specific structural motifs present in this molecule are frequently associated with herbicidal and pharmaceutical activities, suggesting significant potential for investigation in these fields. The 6-methoxypyrimidinyl group is a privileged structure found in numerous synthetic herbicides, particularly in sulfonylurea and sulfonamide classes that function by inhibiting the plant enzyme acetolactate synthase (ALS) . Concurrently, the 3-(trifluoromethyl)phenyl moiety is a lipophilic group known to enhance biological activity and cell membrane permeability, a feature leveraged in the design of various active agents . Researchers can explore this compound as a key intermediate in agrochemical discovery, potentially for developing new weed control solutions, or as a building block in medicinal chemistry for synthesizing novel small-molecule inhibitors. Its application is also highly relevant in the discovery of antiviral agents, as pyrimidine derivatives have demonstrated activity against viruses such as hepatitis C . This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the most current safety data sheets and relevant scientific literature, such as ecological risk assessments from authoritative bodies like the EPA , prior to use.

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-22-13-6-11(18-8-19-13)20-12(21)7-23-10-4-2-3-9(5-10)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBGVBIRSFUADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Methoxypyrimidine Ring: The methoxypyrimidine ring can be synthesized through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzothiazole-Based Acetamides

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP 3 348 550A1 ) replace the pyrimidinyl group with a benzothiazole ring. These derivatives exhibit similar acetamide linkages but differ in heterocyclic core electronegativity and steric bulk. Benzothiazole derivatives are often associated with enhanced metabolic stability due to the sulfur atom’s electron-withdrawing effects, which may improve bioavailability compared to pyrimidine analogues .

Quinoxaline and Thienopyrimidine Derivatives

The N-(2,3-diphenylquinoxalin-6-yl)acetamide series (e.g., compound 4a ) and 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide highlight variations in fused-ring systems.

Substituent Effects on Bioactivity

Trifluoromethylphenoxy Group

The 3-(trifluoromethyl)phenoxy substituent in the target compound is structurally analogous to diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide ), a herbicide. The -CF₃ group enhances lipophilicity and resistance to metabolic degradation, critical for prolonged pesticidal activity. However, replacing diflufenican’s pyridinecarboxamide with a pyrimidinylacetamide may alter target specificity .

Methoxy and Halogen Substituents

Compounds like 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide demonstrate that electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings improve stability and intermolecular interactions. The methoxy group at the pyrimidine 6-position in the target compound may enhance solubility compared to non-polar substituents .

Biological Activity

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12F3N3O3
  • Molecular Weight : 321.26 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Methoxypyrimidine Ring : This is achieved through reactions involving appropriate starting materials under controlled conditions.
  • Introduction of the Trifluoromethylphenoxy Group : This is accomplished via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast (MCF7), prostate (PC3), and neuroblastoma (SKNMC) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased activation of caspases 3, 8, and 9 in treated cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling pathways, leading to reduced cell proliferation.
  • Receptor Interaction : The compound could interact with receptors that are crucial for cancer cell survival and growth.

Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
4-Amino-6-methoxypyrimidineLacks trifluoromethylphenoxy groupLimited antimicrobial activity
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaContains trifluoromethyl groupsStronger anticancer activity

This table illustrates how the combination of the methoxypyrimidine ring and trifluoromethylphenoxy group in the target compound imparts distinct biological activities compared to its analogs.

Case Studies

  • Anticancer Efficacy : In a study involving MCF7 cells, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Assays : The compound was tested against a panel of bacterial strains, showing notable inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli.

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